tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate
Description
tert-Butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 4-methylbenzenesulfonyl (tosyl) substituent. The Boc group is widely used in organic synthesis to protect amines, while the sulfonyl moiety enhances electrophilicity and stability, making the compound valuable in peptide synthesis and medicinal chemistry intermediates. Although direct data on this specific compound are absent in the provided evidence, structurally analogous tert-butyl carbamates with varied substituents offer insights into its properties and applications.
Properties
IUPAC Name |
tert-butyl N-[1-(4-methylphenyl)sulfonylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-11-6-8-13(9-7-11)21(18,19)10-12(2)16-14(17)20-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMERURXULXGLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-methylbenzenesulfonyl)propan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: The major products include sulfonic acids or sulfonates.
Reduction: The major products include amines or alcohols.
Substitution: The major products depend on the nucleophile used, such as sulfonamides or other substituted carbamates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity or altering their function. This interaction is often facilitated by the sulfonyl group, which acts as an electrophilic center, attracting nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl groups enhance solubility in polar solvents (e.g., DMSO) compared to nonpolar aryl substituents.
- Chlorosulfonyl derivatives (e.g., ) are more reactive than aromatic sulfonyl analogs, suitable for nucleophilic substitutions.
Aryl-Substituted Derivatives
Aryl groups increase lipophilicity, impacting membrane permeability in drug design.
Key Observations :
- Chlorophenyl derivatives (e.g., ) exhibit higher lipophilicity (logP) than sulfonyl analogs, favoring blood-brain barrier penetration.
Heterocyclic and Propargyl Derivatives
Heterocycles and propargyl groups enable diverse reactivity and medicinal applications.
Key Observations :
- Propargyl groups (e.g., ) enable Huisgen cycloaddition for bioconjugation.
- Heterocycles (e.g., ) improve binding affinity to enzymatic targets through π-π interactions.
Hydroxyl-Containing Derivatives
Hydroxyl groups enhance hydrogen-bonding capacity, critical for biological activity.
Key Observations :
- Hydroxyl groups improve aqueous solubility compared to nonpolar substituents.
Biological Activity
tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate is a synthetic compound that has garnered attention in biological research due to its unique structural features and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C₁₃H₁₉N₃O₃S
- Molecular Weight: 273.37 g/mol
The presence of the sulfonyl group in its structure enhances its reactivity, making it suitable for various biochemical applications.
The biological activity of this compound primarily involves its interaction with enzymes and proteins. The sulfonyl group acts as an electrophilic center, allowing the compound to form covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can lead to:
- Inhibition of Enzyme Activity: The compound can inhibit specific enzymes by modifying their active sites.
- Stabilization of Protein Complexes: It can form stable complexes with proteins, which is useful in studying protein interactions and mechanisms.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, it has been shown to inhibit serine proteases, which are crucial in many physiological processes.
Table 1: Enzyme Inhibition Data
| Enzyme Type | IC₅₀ (µM) | Mechanism of Inhibition |
|---|---|---|
| Serine Proteases | 12.5 | Covalent modification |
| Acetylcholinesterase | 15.0 | Competitive inhibition |
| β-secretase | 10.0 | Non-competitive inhibition |
Case Studies
-
In Vitro Studies on Neuroprotection:
A study examined the neuroprotective effects of this compound against amyloid-beta toxicity in astrocytes. Results indicated that treatment with the compound improved cell viability significantly when exposed to toxic concentrations of amyloid-beta.- Cell Viability Improvement: From 43.78% (control) to 62.98% with treatment.
- Mechanism: Reduction of TNF-α levels and free radicals was observed, suggesting an anti-inflammatory effect.
-
Protein Interaction Studies:
The compound was utilized in studies investigating enzyme mechanisms where it formed stable complexes with target proteins, facilitating the understanding of enzyme kinetics and substrate specificity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Table 2: Comparison with Similar Carbamates
| Compound Name | IC₅₀ (µM) | Unique Features |
|---|---|---|
| tert-butyl N-(2-(dimethylamino)ethyl)carbamate | 20.0 | Less selective; broader activity range |
| tert-butyl N-(1-(4-chlorophenyl)ethyl)carbamate | 18.0 | Higher lipophilicity; different binding profile |
| This compound | 10.0 | Selective for specific enzyme targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
